![molecular formula C18H13FN6OS B612262 PF-4989216](/img/structure/B612262.png)
PF-4989216
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-4989216 是一种强效且选择性的磷脂酰肌醇3-激酶α(PI3Kα)抑制剂,PI3Kα 是参与 PI3K/AKT/雷帕霉素哺乳动物靶蛋白(mTOR)信号通路的关键酶。该通路在调节各种细胞过程方面发挥着至关重要的作用,包括细胞生长、增殖、存活和代谢。 This compound 已显示出作为治疗剂的巨大潜力,特别是在治疗携带 PI3K 催化亚基 p110α 突变的癌症方面 .
科学研究应用
Efficacy in Small-Cell Lung Cancer
- Targeting PIK3CA Mutations :
- Differential Responses Based on Genetic Background :
Data Tables
Study | Findings | Cell Line | Genetic Mutation | Response to this compound |
---|---|---|---|---|
Study 1 | Induced apoptosis and inhibited proliferation | SCLC Cell Line A | PIK3CA mutation | Sensitive |
Study 2 | Inhibited signaling but no apoptosis | SCLC Cell Line B | PTEN loss | Resistant |
Study 3 | Significant tumor growth inhibition in vivo | Xenograft Model | PIK3CA mutation | Effective |
Case Studies
- Case Study: Efficacy Against PIK3CA Mutant SCLC
- Case Study: Resistance Mechanisms
作用机制
PF-4989216 通过选择性抑制 PI3Kα 的活性来发挥其作用。这种抑制破坏了 PI3K/AKT/mTOR 信号通路,导致细胞生长、增殖和存活的抑制。 该化合物诱导携带 PIK3CA 突变的癌细胞凋亡和细胞周期停滞,从而抑制肿瘤生长和发展 .
This compound 的分子靶标包括 PI3K 的催化亚基 p110α,它在各种癌症中经常发生突变或过表达。 通过靶向该亚基,this compound 有效地阻断了促进癌细胞存活和增殖的下游信号事件 .
准备方法
PF-4989216 是通过一系列涉及特定试剂和条件的化学反应合成得到的然后对该化合物进行纯化和表征,以确保其纯度和效力 .
在工业生产中,this compound 是使用大规模化学合成技术制造的。该过程涉及优化反应条件以最大限度地提高产率并最小化杂质。 最终产品经过严格的质量控制措施,以确保一致性和有效性 .
化学反应分析
PF-4989216 经历了各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构以增强其生物活性选择性至关重要。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 .
从这些反应中形成的主要产物是 this compound 的衍生物,具有改善的药理特性。 这些衍生物在临床前和临床研究中进一步评估其疗效和安全性 .
相似化合物的比较
与其他 PI3K 抑制剂相比,PF-4989216 在针对 PI3Kα 的选择性和效力方面是独一无二的。类似的化合物包括其他 PI3K 抑制剂,如 BYL719、GDC-0941 和 BKM120。 这些化合物也靶向 PI3K/AKT/mTOR 通路,但可能具有不同的选择性特征和药代动力学特性 .
This compound 由于其能够选择性抑制 PI3Kα,而不会显着影响 PI3K 或 mTOR 的其他亚型,而脱颖而出。 这种选择性降低了脱靶效应的可能性,并增强了其在携带 PIK3CA 突变的癌症中的治疗潜力 .
生物活性
PF-4989216 is a selective oral inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, primarily investigated for its potential therapeutic effects in small-cell lung cancer (SCLC), particularly in tumors harboring PIK3CA mutations. This compound has garnered attention due to its ability to inhibit tumor growth and induce apoptosis in specific cancer cell lines.
This compound targets the PI3K signaling pathway, which is frequently activated in various cancers through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. The activation of this pathway is associated with increased cell proliferation, survival, and transformation, making it a critical target for cancer therapy.
Key Findings:
- Inhibition of PI3K Pathway : this compound effectively inhibits downstream signaling of PI3K, leading to reduced phosphorylation of AKT and other downstream targets involved in cell survival and proliferation .
- Induction of Apoptosis : In SCLC cell lines with PIK3CA mutations, this compound induces apoptosis via mechanisms involving BCL2-interacting mediator (BIM) .
- Differential Efficacy : The compound shows significant antitumor activity in SCLC models with PIK3CA mutations but does not exhibit similar effects in models with PTEN loss, suggesting distinct mechanisms of tumorigenesis and response to therapy .
Experimental Design
In vitro studies were conducted using various SCLC cell lines characterized by either PIK3CA mutations or PTEN loss. These studies assessed:
- Cell Viability : Evaluated using MTT assays.
- Apoptosis : Measured through flow cytometry and Western blotting for apoptotic markers.
- Cell Cycle Progression : Analyzed to determine effects on cell cycle arrest.
Following promising in vitro results, in vivo studies were performed using xenograft models to assess the pharmacokinetic and pharmacodynamic relationships of this compound and its impact on tumor growth inhibition (TGI).
Results Summary
Study Type | Model Type | Key Findings |
---|---|---|
In Vitro | SCLC with PIK3CA mutation | Induced apoptosis and inhibited cell viability |
In Vitro | SCLC with PTEN loss | Inhibited PI3K signaling but did not induce apoptosis |
In Vivo | Xenograft Models | Significant TGI observed in PIK3CA mutation models |
Case Studies
A notable study published by the American Association for Cancer Research highlighted the efficacy of this compound specifically in SCLC models with PIK3CA mutations. The study demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to controls, underscoring its potential as a targeted therapy for this subset of patients .
Clinical Implications
Given the poor prognosis associated with SCLC and the limited effectiveness of traditional chemotherapy, this compound represents a promising therapeutic option. Its selective action against tumors with specific genetic alterations allows for a more personalized approach to treatment.
Future Directions
Further clinical trials are necessary to validate these findings in human subjects, particularly focusing on:
- Patient Selection : Identifying biomarkers that predict response to this compound.
- Combination Therapies : Exploring the efficacy of this compound in combination with other treatments, such as immune checkpoint inhibitors or chemotherapy.
属性
IUPAC Name |
4-(4-cyano-2-fluorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-7-11(8-20)1-2-12(14)15-13(9-21)18(25-3-5-26-6-4-25)27-16(15)17-22-10-23-24-17/h1-2,7,10H,3-6H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENOTXSRZEFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)C#N)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of PF-4989216?
A: this compound is a highly selective oral inhibitor of phosphoinositide 3-kinase (PI3K) [, , ]. It exerts its effects by inhibiting the phosphorylation of downstream molecules in the PI3K/Akt/mTOR pathway [, ].
Q2: Has resistance to this compound been observed? If so, what mechanisms are implicated?
A: Yes, research indicates that overexpression of the ATP-binding cassette (ABC) drug transporter, specifically ABCG2, can confer resistance to this compound in cancer cells []. This overexpression reduces the intracellular concentration of this compound, limiting its efficacy. Inhibiting ABCG2 or introducing competitive substrates can reverse this resistance, highlighting the role of drug efflux in mediating resistance [].
Q3: Are there any biomarkers that might predict response to this compound?
A: Research suggests that the presence of a PIK3CA mutation in non-small cell lung cancer (NSCLC) cells, even in those resistant to erlotinib, might predict sensitivity to this compound []. This highlights the potential of PIK3CA mutation as a predictive biomarker for treatment response.
Q4: Why was the original publication on this compound retracted?
A: The original publication [] on this compound was retracted at the request of Pfizer in 2017 due to concerns regarding the integrity of some of the western blot images presented []. The company identified instances of image duplication, mislabeling, and a lack of original data to support some published images, prompting the retraction to maintain scientific integrity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。